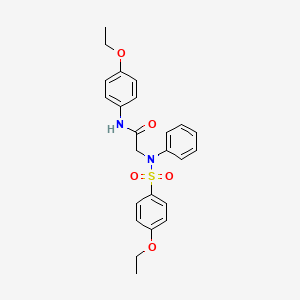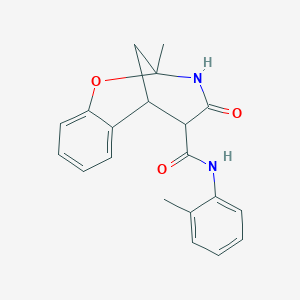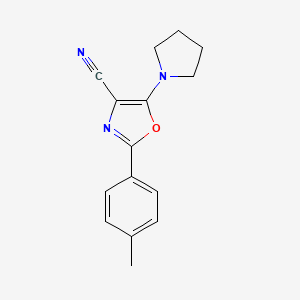
N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound characterized by its unique structural features This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the Sulfonamide Intermediate
Reactants: 4-ethoxybenzenesulfonyl chloride and aniline.
Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Product: N-phenyl-4-ethoxybenzenesulfonamide.
-
Acylation Reaction
Reactants: N-phenyl-4-ethoxybenzenesulfonamide and 4-ethoxyphenylacetic acid.
Conditions: The reaction is typically performed using a coupling agent like dicyclohexylcarbodiimide (DCC) in an inert solvent such as dichloromethane.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in acidic or basic media.
Products: Oxidized derivatives of the ethoxy groups or the aromatic rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduced forms of the sulfonamide or acetamide groups.
-
Substitution
Reagents: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2).
Conditions: Carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the aromatic rings.
Common Reagents and Conditions
Solvents: Dichloromethane, ethanol, and acetonitrile are commonly used.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures.
Scientific Research Applications
Chemistry
In chemistry, N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its sulfonamide group is known to mimic certain biological substrates, making it useful in enzyme inhibition studies.
Medicine
Medically, sulfonamide derivatives have been investigated for their antibacterial and anti-inflammatory properties. This compound may exhibit similar properties, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to the desired biological effect. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxyphenyl)-2-(N-phenyl4-methoxybenzenesulfonamido)acetamide: Similar structure with methoxy groups instead of ethoxy groups.
N-(4-Chlorophenyl)-2-(N-phenyl4-chlorobenzenesulfonamido)acetamide: Contains chloro groups, which may alter its reactivity and biological activity.
N-(4-Methylphenyl)-2-(N-phenyl4-methylbenzenesulfonamido)acetamide: Methyl groups instead of ethoxy groups, affecting its physical and chemical properties.
Uniqueness
N-(4-Ethoxyphenyl)-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological interactions. These properties may offer advantages in specific applications, such as enhanced bioavailability in medicinal chemistry or improved processing characteristics in industrial applications.
Properties
Molecular Formula |
C24H26N2O5S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C24H26N2O5S/c1-3-30-21-12-10-19(11-13-21)25-24(27)18-26(20-8-6-5-7-9-20)32(28,29)23-16-14-22(15-17-23)31-4-2/h5-17H,3-4,18H2,1-2H3,(H,25,27) |
InChI Key |
YZHXJUFGVYODPG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-chlorophenyl)[5-hydroxy-3-(2-methylpropyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11622616.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622623.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622644.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622652.png)
![6-Amino-3-methyl-4-(pentafluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622653.png)
![Diisopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11622654.png)
![3,5-bis(prop-2-en-1-yl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622659.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622663.png)
![3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11622669.png)

![2-(methylamino)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622687.png)

![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![7-methyl-2-(4-methylpiperidin-1-yl)-3-{(Z)-[4-oxo-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622707.png)
